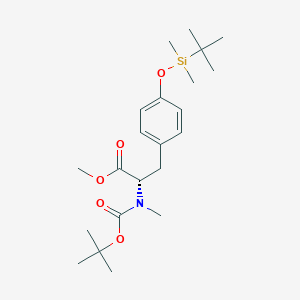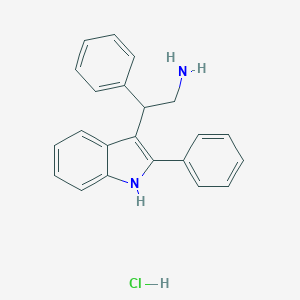
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride
Descripción general
Descripción
“2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C22H21ClN2 . It’s related to 2-(2-Phenyl-1H-indol-3-yl)acetic acid .
Synthesis Analysis
The synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] derivatives has been reported in the literature . The synthesis involves the reaction of alkyl phenyl ketones with phenyl hydrazine, resulting in 3-alkyl-substituted 2-phenyl-1H-indole derivatives .Molecular Structure Analysis
The molecular structure of “2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride” can be represented by the InChI code: 1S/C16H16N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10-11,17H2 .Physical And Chemical Properties Analysis
The compound “2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride” is a white to yellow solid . It has a molecular weight of 348.869 .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research, where it serves as a reagent for the identification and quantification of proteins. Its structure allows for selective binding to certain protein targets, which can be useful in understanding protein-protein interactions and function .
Anti-Inflammatory Properties
Research has indicated that derivatives of this compound, such as DPIE, have shown potential in modulating pro-inflammatory cytokine production. This suggests its use in studying inflammatory responses and could lead to the development of new anti-inflammatory drugs .
Synthesis of Derivatives
The compound’s structure has been used as a base for synthesizing various derivatives by introducing substituents at different positions of the indole group. These derivatives are then studied for their biological activity, which can lead to the discovery of new therapeutic agents .
Molecular Docking Studies
Indole derivatives, including this compound, have been used in molecular docking studies to predict binding poses with receptors. This application is crucial in drug design and development, as it helps in understanding how a drug interacts with its target .
Chemical Synthesis
In chemical synthesis, this compound is used as a building block for creating complex molecules. Its indole core is particularly versatile, allowing for a wide range of chemical reactions to take place .
Material Science
The compound’s properties make it suitable for use in material science research, particularly in the development of organic semiconductors and other electronic materials. Its stable structure and electrical properties are valuable in this field .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis. It helps in the calibration of equipment and ensures the accuracy of analytical results .
Life Science Research
Lastly, in life science research, this compound is used in the study of cell signaling pathways. Its ability to interact with various receptors makes it a valuable tool for understanding cellular processes .
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2.ClH/c23-15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)24-22(21)17-11-5-2-6-12-17;/h1-14,19,24H,15,23H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUKHNBKUNNETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(CN)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585573 | |
| Record name | 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride | |
CAS RN |
102441-39-4 | |
| Record name | 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



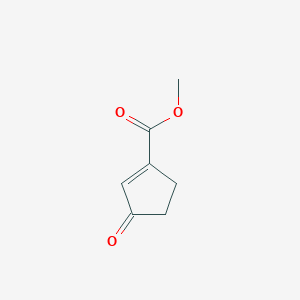
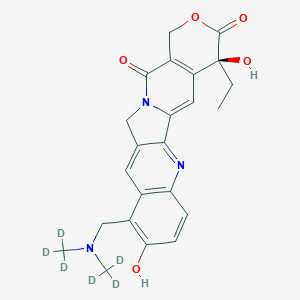
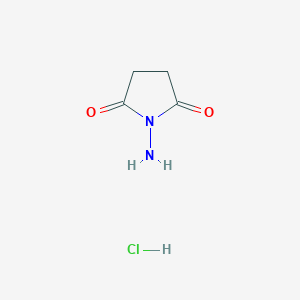
![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)
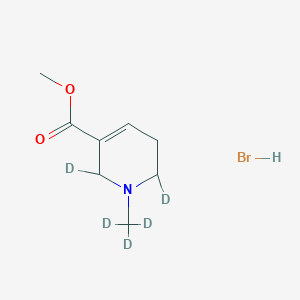
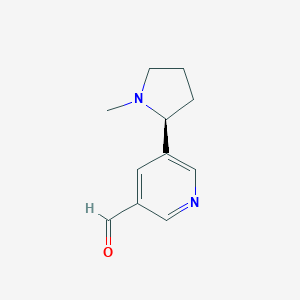
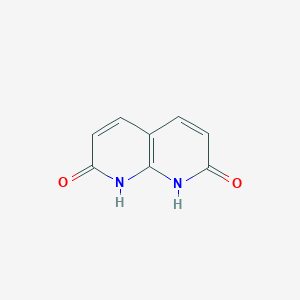
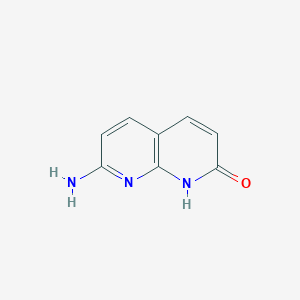
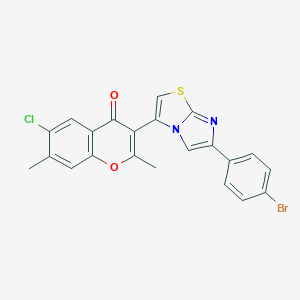

![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)

